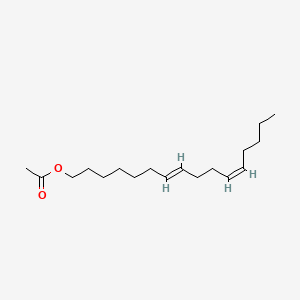

7,11-Hexadecadien-1-ol, acetate, (Z,E)-

Description

Context within Straight-Chain Lepidopteran Pheromone (SCLP) Chemistry

Straight-chain lepidopteran pheromones (SCLPs) are a major class of insect sex pheromones characterized by a long, unbranched carbon chain, typically with one or more double bonds and a terminal functional group, most commonly an acetate (B1210297), alcohol, or aldehyde. (Z,E)-7,11-Hexadecadien-1-ol, acetate is a classic example of this group. The specificity of these pheromones is determined by several factors, including the length of the carbon chain, the number and position of the double bonds, the stereochemistry (Z or E) of these bonds, and the nature of the terminal functional group.

The biosynthesis of these pheromones in insects involves a series of enzymatic reactions, including desaturation, chain shortening, and acetylation. The production of specific isomers is tightly regulated to ensure effective chemical signaling. For instance, (Z,E)-7,11-Hexadecadien-1-ol, acetate is often found in nature as part of a precise blend with its other isomers, such as the (Z,Z) isomer. google.comnih.gov The ratio of these isomers can be critical for eliciting a behavioral response in the receiving insect. nih.gov

The synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate and other SCLPs has been a significant area of research in organic chemistry. Various synthetic routes have been developed, often involving techniques like the Wittig reaction or Grignard reactions to create the specific stereochemistry of the double bonds. herts.ac.ukresearchgate.netacs.org These synthetic efforts are crucial for producing these compounds in larger quantities for research and for use in agricultural pest management. herts.ac.uklsuagcenter.com

Table 1: Chemical Properties of (Z,E)-7,11-Hexadecadien-1-ol, acetate

| Property | Value |

| IUPAC Name | [(7Z,11E)-hexadeca-7,11-dienyl] acetate nih.gov |

| Molecular Formula | C₁₈H₃₂O₂ nih.gov |

| Molecular Weight | 280.4 g/mol nih.gov |

| CAS Number | 53042-79-8 nih.gov |

| Appearance | Transparent liquid prayoglife.com |

| Boiling Point | 124-126 °C at 0.1 torr prayoglife.com |

| Density | 0.886 g/mL prayoglife.com |

Significance as a Seminal Semiochemical in Chemical Ecology

Semiochemicals are chemicals that mediate interactions between organisms. nih.gov (Z,E)-7,11-Hexadecadien-1-ol, acetate is a prominent semiochemical, specifically a sex pheromone, that plays a critical role in the chemical ecology of several lepidopteran species. pherobase.com Pheromones are a type of semiochemical used for intraspecific communication, and sex pheromones are released, typically by females, to attract males for mating. slideshare.net

The most well-documented role of (Z,E)-7,11-Hexadecadien-1-ol, acetate is as a primary component of the sex pheromone of the pink bollworm (Pectinophora gossypiella), a major pest of cotton. nih.gov In this species, the pheromone, known as "gossyplure," is a mixture of the (Z,E) and (Z,Z) isomers of 7,11-hexadecadien-1-ol, acetate, typically in a roughly 1:1 ratio. google.comharmonyecotech.com The male pink bollworm moth has specialized olfactory receptors that are highly sensitive to this specific blend, allowing it to locate females from a distance.

This compound is also the sex pheromone of the Angoumois grain moth (Sitotroga cerealella), where it is known as "angoulure". google.com Interestingly, for the Angoumois grain moth, the (Z,E) isomer is the primary attractant, and the presence of the (Z,Z) isomer can interfere with the signal. google.com This highlights the remarkable specificity of chemical communication in insects.

The understanding of (Z,E)-7,11-Hexadecadien-1-ol, acetate's role as a semiochemical has had significant practical applications in agriculture. Synthetic versions of gossyplure are widely used in pest management strategies for the pink bollworm. lsuagcenter.com These strategies include monitoring populations using pheromone-baited traps and, more importantly, mating disruption. nih.govlsuagcenter.com Mating disruption involves permeating the atmosphere of a cotton field with a high concentration of the synthetic pheromone, which confuses the male moths and prevents them from locating females, thereby reducing mating and subsequent larval infestations. nih.gov

Table 2: Role of (Z,E)-7,11-Hexadecadien-1-ol, acetate in Different Lepidopteran Species

| Species | Common Name | Role of (Z,E)-7,11-Hexadecadien-1-ol, acetate |

| Pectinophora gossypiella | Pink Bollworm | Component of the sex pheromone "gossyplure," typically in a 1:1 ratio with the (Z,Z) isomer. google.comharmonyecotech.comresearchgate.net |

| Sitotroga cerealella | Angoumois Grain Moth | The primary sex pheromone, known as "angoulure". google.com |

| Uliaria rasilella | - | Utilized in its chemical communication system. pherobase.com |

Structure

3D Structure

Properties

CAS No. |

51607-94-4 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

[(7E,11Z)-hexadeca-7,11-dienyl] acetate |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10+ |

InChI Key |

BXJHOKLLMOYSRQ-JFEAUALZSA-N |

SMILES |

CCCCC=CCCC=CCCCCCCOC(=O)C |

Isomeric SMILES |

CCCC/C=C\CC/C=C/CCCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCOC(=O)C |

Other CAS No. |

51607-94-4 |

Origin of Product |

United States |

Elucidation of Biological Activity and Chemosensory Ecology

Identification as a Key Sex Pheromone Component

(Z,E)-7,11-Hexadecadien-1-ol, acetate (B1210297) is a well-documented component of the female sex pheromone in a number of moth species. It is a critical signaling molecule that mediates sexual communication, primarily by attracting males for the purpose of mating. This compound is often found in combination with other isomers and related compounds, and the specific ratio of these components is frequently what determines species-specific recognition.

The sex pheromone of the pink bollworm, Pectinophora gossypiella, is a blend of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate, a mixture collectively known as gossyplure. nih.govacs.org The naturally produced pheromone by female pink bollworm moths consists of a ratio of approximately 61:39 of the (Z,Z) to (Z,E) isomers. researchgate.netcotton.org In contrast, (Z,E)-7,11-Hexadecadien-1-ol, acetate is the sole identified active component of the sex pheromone for the Angoumois grain moth, Sitotroga cerealella. nii.ac.jp

Species-Specific Attractancy and Mating Disruption Paradigms

The biological activity of (Z,E)-7,11-Hexadecadien-1-ol, acetate is highly species-specific, a characteristic that is exploited in pest management strategies such as mating disruption and population monitoring.

Research on Pectinophora gossypiella (Pink Bollworm)

In the case of the pink bollworm, a major pest of cotton, (Z,E)-7,11-Hexadecadien-1-ol, acetate is a crucial part of the gossyplure pheromone blend used for mating disruption. acs.orgresearcherslinks.com This technique involves permeating the atmosphere of a cotton field with a high concentration of the synthetic pheromone. This confuses the male moths and hinders their ability to locate and mate with females, leading to a reduction in the pest population. cotton.orgresearcherslinks.com Research has shown that the application of dispensers releasing a 1:1 mixture of the (Z,Z) and (Z,E) isomers can significantly reduce moth catches in traps and lower larval infestations and boll damage. cotton.orgresearchgate.net Field trials have demonstrated that a single application of pheromone dispensers can achieve over 80% control of the pink bollworm for an extended period. researchgate.net Interestingly, while the natural female-produced blend is approximately 61:39 (Z,Z:Z,E), commercially used mating disruption formulations often use a 1:1 ratio. acs.orgresearchgate.net Studies have also indicated that an excess of the (Z,Z) isomer can reduce the efficacy of the blend in certain conditions. oup.com

Investigations involving Sitotroga cerealella (Angoumois Grain Moth)

For the Angoumois grain moth, a significant pest of stored cereal grains, (Z,E)-7,11-Hexadecadien-1-ol, acetate is the primary, and in many cases the sole, sex attractant. nii.ac.jpnih.gov This high specificity makes it an excellent tool for monitoring populations of S. cerealella in storage facilities using pheromone-baited traps. While this compound is highly attractive to male Angoumois grain moths, the presence of the (Z,Z) isomer, a major component of the pink bollworm pheromone, does not elicit a response from them and can even interfere with the attractiveness of the (Z,E) isomer.

Characterization in Other Lepidopteran Systems

(Z,E)-7,11-Hexadecadien-1-ol, acetate has also been identified as a sex pheromone component in other lepidopteran species, often as part of a multi-component blend. The specific blend ratios are critical for species recognition and reproductive isolation.

| Species | Other Pheromone Components in the Blend | Typical Blend Ratio |

| Cadra cautella (Almond moth) | (Z,E)-9,12-tetradecadienyl acetate (ZETA), (Z)-9-tetradecadien-1-yl acetate (ZTA) | The natural ratio of ZETA to ZTA is approximately 14:1. researchgate.netpsu.edu |

| Spodoptera exigua (Beet armyworm) | (Z,E)-9,12-tetradecadien-l-ol acetate, (Z)-9-tetradecen-l-ol, and others. | A 5:4 ratio of (Z,E)-9,12-tetradecadien-l-ol acetate and (Z)-9-tetradecen-l-ol was found to be as attractive as live females in field tests. nih.gov |

Quantitative and Qualitative Analysis of Pheromone-Induced Behavioral Responses

The behavioral responses of male moths to (Z,E)-7,11-Hexadecadien-1-ol, acetate and its blends have been extensively studied through various bioassays. These studies provide quantitative and qualitative data on the compound's efficacy in eliciting specific behaviors.

In wind tunnel bioassays with male Pectinophora gossypiella, the ratio and dosage of the (Z,Z) and (Z,E) isomers of gossyplure significantly influence their flight behavior. Males exhibit peak response levels to a wide range of blends at higher dosages, but at lower, more natural concentrations, they are most sensitive to ratios closely mimicking the natural 61:39 blend produced by females. nih.gov Studies have shown that the behavioral response sequence, from upwind flight to landing and attempting copulation, is highly dependent on the correct isomeric ratio.

Electroantennogram (EAG) studies, which measure the electrical response of the moth's antenna to an odorant, have provided further insights. In P. gossypiella, EAG recordings have suggested that the olfactory receptors on the male antennae can differentiate between the (Z,Z) and (Z,E) isomers, with each isomer potentially interfering more with the receptor sites for the conformationally similar pheromone acetate. nih.gov

The table below summarizes the findings of a wind tunnel study on the disruption of P. gossypiella attraction.

| Wind Tunnel Condition | Mean Disruption (%) |

| Pushing 3-rope tunnel in a disruptant-free field | 38.2 ± 19.3 |

| Pushing 3-rope tunnel in a rope-gridded field | 87.8 ± 0.9 |

Data adapted from a study on the disruption of attraction of Pectinophora gossypiella males to delta traps in wind tunnels. researchgate.net

Ecological Dynamics of Pheromone Emission and Reception in Natural Settings

The effectiveness of (Z,E)-7,11-Hexadecadien-1-ol, acetate as a chemical signal in the natural environment is influenced by a variety of ecological factors. These include the rate of pheromone emission by the female, the stability of the compound in the environment, and the presence of other chemical cues.

The natural emission rate of gossyplure from female P. gossypiella is a critical factor in male attraction. While synthetic dispensers are designed to release a consistent amount of pheromone over time, the natural release can vary. Studies on the environmental fate of gossyplure have shown that its half-life in soil at 32°C is approximately one day, while in water it is about seven days. oup.com The primary degradation product is a mixture of (Z,Z) and (Z,E)-7,11-hexadecadienol. oup.com The compound shows little degradation from direct sunlight. oup.com However, in the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about three hours for the (Z,E)-isomer. nih.gov

The presence of other compounds can also affect the behavioral response. For instance, the pheromone precursors (Z,Z)- and (Z,E)-7,11-hexadecadienol have been shown to interfere with the normal behavioral sequence of male P. gossypiella in response to the sex pheromone. nih.gov Furthermore, long-term use of synthetic pheromones for mating disruption can lead to changes in the pheromone blend ratios in wild populations. For example, a P. gossypiella population in an Israeli cotton field under mating disruption was found to have a sex pheromone compound ratio of about 62:38 (Z,Z:Z,E), a shift from the more typical 50:50 ratio found in laboratory colonies. pherobase.com

Molecular and Cellular Mechanisms of Olfactory Perception

Interaction with Specific Olfactory Receptors in Insect Antennae

The initial step in pheromone perception occurs when pheromone molecules enter pores on specialized hair-like structures on the male antennae called long trichoid sensilla. nih.gov Within these sensilla, olfactory receptor neurons (ORNs) extend their dendrites into an aqueous lymph, ready to detect the pheromone. The detection is accomplished by specific olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of these neurons. nih.govplos.org

While the specific olfactory receptors for gossyplure in Pectinophora gossypiella have not yet been functionally characterized, research in other closely related Gelechiid moths provides a clear model for their function. A study on the potato tuber moth, Phthorimaea operculella, identified two distinct pheromone receptors, PopeOR1 and PopeOR3, that are expressed in the male antennae. frontiersin.org Using a heterologous expression system (Xenopus oocytes), researchers demonstrated that these receptors respond specifically to the two components of the P. operculella sex pheromone. Both PopeOR1 and PopeOR3 responded to the two different pheromone components, but with different sensitivities, allowing the moth to distinguish the blend. frontiersin.org For instance, PopeOR1 showed a higher sensitivity to one component over the other. frontiersin.org This differential tuning is crucial for processing the precise ratio of components in a pheromone blend.

Electroantennogram (EAG) studies on P. gossypiella confirm that the male antennae are sensitive to the gossyplure isomers. nih.gov Furthermore, research has shown that the alcohol precursors of the pheromone, (Z,Z)- and (Z,E)-7,11-hexadecadienol, can interfere with the normal behavioral response, with EAG data suggesting they compete for the receptor sites intended for the acetate (B1210297) pheromones. nih.gov This indicates that the receptor binding pocket is highly specific to the molecular shape and functional group of the pheromone molecule.

Table 1: Example of Pheromone Receptor Response Characteristics in a Gelechiid Moth (Phthorimaea operculella) This table illustrates the typical function of pheromone receptors in a moth from the same family as P. gossypiella. Data is based on the functional characterization of PopeOR1 and PopeOR3. frontiersin.org

| Receptor Protein | Pheromone Component 1 | Pheromone Component 2 | EC₅₀ Value (Component 1) | EC₅₀ Value (Component 2) |

| PopeOR1 | (E,Z)-4,7-tridecadienyl acetate | (E,Z,Z)-4,7,10-tridecadienyl acetate | 7.3 x 10⁻⁵ M | 3.9 x 10⁻⁵ M |

| PopeOR3 | (E,Z)-4,7-tridecadienyl acetate | (E,Z,Z)-4,7,10-tridecadienyl acetate | 1.1 x 10⁻⁴ M | 6.8 x 10⁻⁵ M |

EC₅₀ (half maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC₅₀ value indicates higher sensitivity/affinity of the receptor for the ligand.

Neurophysiological Signal Transduction Pathways in Pheromone Sensing

Once a pheromone molecule like (Z,E)-7,11-Hexadecadien-1-ol, acetate enters the sensillum, its journey to the receptor is facilitated by Pheromone-Binding Proteins (PBPs). nih.govuliege.be These small, soluble proteins are abundant in the sensillar lymph and are responsible for capturing the hydrophobic pheromone molecules and transporting them to the ORs on the neuronal dendrite. nih.govnih.gov A transcriptome analysis of the P. gossypiella pheromone gland identified transcripts for seven odorant-binding proteins, confirming this gene family is present in the species. nih.gov In male antennae, specific PBPs are expected to bind the gossyplure isomers and protect them from degradation before they reach their target receptors. uliege.be

The interaction of the PBP-pheromone complex with an OR is the primary signal transduction event. In insects, ORs are unique in that they form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco. plos.org Upon binding of the pheromone, this OR-Orco complex opens, allowing an influx of cations (like Na⁺ and Ca²⁺) into the neuron. This influx depolarizes the cell membrane, generating a receptor potential that, if it reaches a certain threshold, fires an action potential—the nerve impulse.

Some research in moths suggests a more complex, metabotropic pathway may also be involved, particularly for detecting low concentrations of pheromones. nih.govnih.gov This model proposes that the receptor activates a Gq-protein, which in turn activates a Phospholipase Cβ (PLCβ) cascade. nih.gov This leads to transient increases in intracellular calcium, which helps modulate the neuronal signal. nih.govnih.gov

For the olfactory system to effectively track intermittent pheromone plumes, the signal must be terminated rapidly after the stimulus ceases. This is accomplished by Pheromone-Degrading Enzymes (PDEs) located in the sensillar lymph. For acetate pheromones like gossyplure, these are typically antennal esterases that hydrolyze the acetate ester, rendering the molecule inactive and preventing continuous stimulation of the receptors.

Biosynthetic Pathways and Natural Production

Characterization of Natural Origin and Glandular Production in Lepidoptera

(Z,E)-7,11-Hexadecadien-1-ol, acetate (B1210297) is naturally produced by female moths of specific species to attract conspecific males for mating. nih.gov Its production has been identified in several economically important moth species. It is the primary sex pheromone component of the Angoumois grain moth, Sitotroga cerealella, a major pest of stored grains worldwide. pherobase.comnih.govpsu.edu Research has also identified it as a critical component of the sex pheromone for the pink bollworm, Pectinophora gossypiella, a significant pest in cotton agriculture.

The biosynthesis and emission of this pheromone occur in specialized exocrine glands known as pheromone glands (PG). tandfonline.comphytojournal.com These glands are composed of modified epidermal cells, typically located on the abdomen of female moths. tandfonline.comwikipedia.org In Sitotroga cerealella, studies have successfully isolated the pheromone from females, with an approximate yield of 50 nanograms per female. oup.com

Table 1: Natural Occurrence of (Z,E)-7,11-Hexadecadien-1-ol, acetate in Lepidoptera

| Species | Common Name | Family | Role of Compound |

|---|---|---|---|

| Sitotroga cerealella | Angoumois grain moth | Gelechiidae | Primary sex pheromone. pherobase.comnih.gov |

| Pectinophora gossypiella | Pink bollworm | Gelechiidae | Major component of the sex pheromone blend (Gossyplure). nih.gov |

| Cadra cautella | Almond moth | Pyralidae | Attractant. medchemexpress.com |

| Spodoptera exigua | Beet armyworm | Noctuidae | Attractant. medchemexpress.com |

Proposed Enzymatic Steps and Genetic Regulation in Pheromone Biosynthesis

The biosynthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate follows the general pathway established for Type I moth pheromones, originating from primary fatty acid metabolism. oup.comnih.gov The process involves a series of enzymatic modifications to a C16 saturated fatty acid precursor, palmitic acid. tandfonline.comnih.gov

The key enzymatic steps are:

Desaturation: This is the most critical step for creating the specific double bond configuration. It is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). nih.gov To produce the 7,11-diene structure, at least two specific desaturation steps are required. A Δ11-desaturase would introduce a double bond at the 11th position. The introduction of the double bond at the 7th position would require a specific Δ7-desaturase, though the precise enzymes for this specific compound are still a subject of research. d-nb.infonih.gov The regio- and stereospecificity of these desaturases are crucial for producing the correct (Z,E) isomers. nih.gov

Reduction: The resulting di-unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol, (Z,E)-7,11-hexadecadien-1-ol. This conversion is carried out by fatty acyl-CoA reductases (FARs), which are often specific to the pheromone gland. nih.govfrontiersin.org

Acetylation: The final step is the esterification of the fatty alcohol. An acetyl-CoA-dependent acetyltransferase enzyme modifies the alcohol to form the final acetate pheromone component. nih.govfrontiersin.org

Genetic regulation is fundamental to this process. The production of the specific pheromone blend relies on the precise, tissue-specific expression of the genes encoding the necessary desaturases, reductases, and acetyltransferases within the pheromone gland. nih.gov Allelic variations in these genes can lead to different substrate specificities, resulting in altered pheromone blends and potentially contributing to reproductive isolation and speciation among moths. frontiersin.orgpnas.org

Table 2: Key Enzymes in the Biosynthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate

| Enzyme Class | Function | Precursor/Substrate | Product |

|---|---|---|---|

| Fatty Acyl-CoA Desaturases (FADs) | Introduces double bonds at specific positions (e.g., Δ7, Δ11). nih.govpnas.org | Palmitoyl-CoA (C16:CoA) | (Z,E)-7,11-Hexadecadienoyl-CoA |

| Fatty Acyl-CoA Reductases (FARs) | Reduces the fatty acyl-CoA to an alcohol. nih.govfrontiersin.org | (Z,E)-7,11-Hexadecadienoyl-CoA | (Z,E)-7,11-Hexadecadien-1-ol |

| Acetyltransferases (ATFs) | Adds an acetate group to the alcohol. nih.govfrontiersin.org | (Z,E)-7,11-Hexadecadien-1-ol | (Z,E)-7,11-Hexadecadien-1-ol, acetate |

Advances in Semi-Biosynthetic Approaches for Pheromone Production

The complexity and high cost of chemical synthesis have driven research into biotechnological production methods for moth pheromones. frontiersin.orgnih.gov Semi-biosynthetic approaches using metabolically engineered organisms as "cell factories" have shown significant promise. lu.se These methods leverage the host organism's native fatty acid metabolism, redirecting it towards the production of specific pheromones by introducing heterologous genes from moths. oup.com

Engineered yeasts, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have been successfully modified to produce various moth pheromones and their precursors. oup.comnih.govresearchgate.net The strategy involves expressing a combination of moth desaturase and reductase genes in the yeast. lu.se Further metabolic engineering, such as down-regulating competing pathways (e.g., storage lipid accumulation) and up-regulating precursor supply, can significantly enhance production titers. nih.govresearchgate.net

Similarly, plants have been engineered for pheromone production. Transient expression of moth desaturase, reductase, and even acetyltransferase genes in Nicotiana benthamiana has resulted in the successful production and release of C16 acetate pheromones, demonstrating the viability of using plants as living dispensers for pest control. nih.gov These bio-factories offer a potentially sustainable and cost-effective alternative to traditional chemical synthesis. frontiersin.org

Understanding Natural Variation and Blending with Co-occurring Semiochemicals

Insect sex pheromones are rarely single compounds; they are typically precise blends of multiple components. nih.govnih.gov The species-specific signal is encoded not just in the chemical structures of the components but also in their exact ratio. tandfonline.comnih.gov This blend specificity is a key mechanism for ensuring reproductive isolation between closely related species. wikipedia.orgnih.gov

For the pink bollworm, Pectinophora gossypiella, the sex pheromone, known as Gossyplure, is a specific blend. It consists of a 1:1 mixture of (Z,E)-7,11-Hexadecadien-1-ol, acetate and its geometric isomer, (Z,Z)-7,11-Hexadecadien-1-ol, acetate. nih.gov

In the case of the Angoumois grain moth, Sitotroga cerealella, while (Z,E)-7,11-Hexadecadien-1-ol, acetate is the major pheromone component, other related compounds are likely present in the natural emission, creating a species-specific blend. pherobase.comoup.com The alcohol precursor, (Z,E)-7,11-Hexadecadien-1-ol, is itself a known semiochemical for other species and could act as a minor component in the blend. pherobase.com

Natural variation in these pheromone blends can occur within a species, sometimes leading to the formation of distinct "pheromone races." This variation can be traced back to genetic differences, such as allelic variation in the genes of biosynthetic enzymes, which can alter their substrate selectivity and, consequently, the final pheromone ratio. frontiersin.org This intraspecific variation is a crucial element in the ongoing evolution of chemical communication systems in moths. pnas.org

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Total Synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate (B1210297)

The total synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate, often referred to as gossyplure when in a 1:1 mixture with its (Z,Z) isomer, demands a strategic approach to control the geometry of the C7-C8 (Z) and C11-C12 (E) double bonds. acs.orgherts.ac.uk Various synthetic routes have been developed, often employing a combination of classical and modern synthetic reactions to achieve high stereochemical purity.

Strategic Application of Wittig Olefination for Stereocontrol

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been extensively utilized in the construction of the diene system of (Z,E)-7,11-Hexadecadien-1-ol, acetate. nih.govmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions. stackexchange.com

Z-Selective Wittig Reaction: Non-stabilized ylides, typically those bearing alkyl substituents, predominantly yield Z-alkenes. stackexchange.com This is attributed to the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored. To achieve the (Z)-geometry at the C7-C8 position, a Wittig reaction between an appropriate C7 aldehyde and a C9 phosphonium (B103445) ylide can be employed under salt-free conditions.

E-Selective Wittig Reaction: Stabilized ylides, which contain electron-withdrawing groups, generally lead to the formation of E-alkenes under thermodynamic control. Alternatively, the Schlosser modification of the Wittig reaction provides a powerful method for the synthesis of E-alkenes from non-stabilized ylides. This modification involves the deprotonation of the betaine (B1666868) intermediate at low temperature, followed by protonation to form the more stable threo-betaine, which then collapses to the E-alkene.

A sequential Wittig strategy can be envisioned where one double bond is formed with Z-selectivity and the other with E-selectivity. For instance, a C1-C10 fragment containing a terminal phosphonium salt could be coupled with a C11-C16 aldehyde fragment to form the (E)-C11 double bond using a stabilized ylide or the Schlosser modification. Subsequent elaboration of the C1-C10 fragment to a C1-C7 aldehyde followed by a Z-selective Wittig reaction would complete the carbon skeleton.

| Wittig Reaction Type | Ylide Type | Typical Conditions | Predominant Isomer |

| Standard | Non-stabilized (e.g., alkyl) | Salt-free, aprotic solvents (e.g., THF) | Z-alkene |

| Standard | Stabilized (e.g., ester, ketone) | Protic or aprotic solvents | E-alkene |

| Schlosser Modification | Non-stabilized | Low temperature, strong base (e.g., PhLi) | E-alkene |

Utility of Cross-Coupling Reactions in Diene Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the stereospecific construction of carbon-carbon bonds, including the formation of conjugated and non-conjugated dienes. illinois.edu Reactions such as the Suzuki-Miyaura and Negishi couplings offer high stereochemical fidelity, making them valuable in pheromone synthesis. pnas.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the (Z,E)-diene system, a stereodefined (Z)-alkenylborane could be coupled with a stereodefined (E)-vinyl halide, or vice versa. The stereochemistry of the starting materials is typically retained in the product. nih.govbutler.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high stereospecificity and functional group tolerance. A strategy for synthesizing the (Z,E)-diene could involve the coupling of a (Z)-alkenylzinc halide with an (E)-vinyl iodide. The Negishi coupling has been shown to be highly effective in the synthesis of all four stereoisomers of conjugated dienes with ≥98% selectivity. pnas.org

| Cross-Coupling Reaction | Organometallic Reagent | Organic Electrophile | Key Advantages |

| Suzuki-Miyaura | Alkenylborane/boronic acid | Alkenyl halide/triflate | High functional group tolerance, commercially available reagents. |

| Negishi | Alkenylzinc halide | Alkenyl halide/triflate | High stereospecificity, high reactivity of organozinc reagents. |

Key Hydroboration-Oxidation and Acetylation Steps

Following the construction of the C16 carbon skeleton with the desired (Z,E)-diene system, the terminal functional group needs to be introduced.

Hydroboration-Oxidation: If the synthesis concludes with a terminal alkene, a hydroboration-oxidation sequence is a reliable method to install a primary alcohol with anti-Markovnikov regioselectivity. This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) across the double bond, followed by oxidative workup with hydrogen peroxide and a base to yield the alcohol.

Acetylation: The final step in the synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate is the esterification of the terminal alcohol. This is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Enzymatic acetylation using lipases can also be employed for a milder and more selective transformation. psu.edu

Exploration of Alternative Carbon-Chain Elongation Techniques

Besides the Wittig and cross-coupling reactions that form the diene system, other methods are employed for building the carbon backbone of the pheromone.

Acetylide Alkylation: A common and effective method for carbon chain elongation involves the use of acetylide anions as nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.com A terminal alkyne can be deprotonated with a strong base (e.g., sodium amide) to form a potent nucleophile, which can then displace a halide from a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com This method can be used iteratively to build up the carbon chain before the introduction of the double bonds. For instance, a smaller acetylenic fragment can be elongated by reaction with an appropriate alkyl halide. researchgate.net

Olefin Metathesis: Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov While often used for ring-closing or cross-metathesis to form E-olefins, recent developments in catalyst design have enabled Z-selective cross-metathesis, which could be applied to the synthesis of pheromones. nih.gov Carbonyl-olefin metathesis is another variant that can be used to synthesize long-chain enals, which are precursors to pheromone alcohols. rsc.orgrsc.org

Synthetic Routes to Geometric and Positional Isomers for Comparative Studies

The biological activity of pheromones is often highly dependent on the specific geometry and position of the double bonds. Therefore, the synthesis of all possible isomers of 7,11-Hexadecadien-1-ol, acetate ((Z,Z), (E,Z), (Z,E), and (E,E)) is crucial for comparative biological studies to confirm the identity of the active component. The synthetic strategies described above, particularly the Wittig reaction and palladium-catalyzed cross-coupling reactions, are well-suited for the stereocontrolled synthesis of these isomers by carefully selecting the stereochemistry of the reactants. For example, using a (Z)-vinyl halide and a (Z)-alkenylborane in a Suzuki coupling would lead to the (Z,Z)-isomer.

Integration of Green Chemistry Principles in Pheromone Synthesis

The large-scale production of pheromones for agricultural applications necessitates the development of environmentally benign and sustainable synthetic routes. Green chemistry principles are increasingly being integrated into pheromone synthesis. nih.gov

Biocatalysis: The use of enzymes can offer high selectivity and mild reaction conditions. nih.govnih.gov For instance, lipases can be used for the enantioselective acylation of alcohols, and engineered microorganisms are being developed for the biosynthesis of pheromone precursors from renewable feedstocks. psu.edunih.govfrontiersin.org Yeast has been engineered to produce the (Z,E)-9,12-tetradecadienyl acetate pheromone, demonstrating the potential for "green chemistry" alternatives to traditional chemical synthesis. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of green chemistry. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Reactions with high atom economy, such as catalytic reactions, are preferred over stoichiometric ones like the classical Wittig reaction.

The commercial synthesis of gossyplure has been described to begin with the butylation of 1,5-hexadiyne, followed by partial reduction and alkylation, indicating a focus on scalable and cost-effective routes. herts.ac.uk

Chemical Reactivity and Derivatization Studies (e.g., Hydrolysis, Oxidation, Reduction)

The chemical behavior of (Z,E)-7,11-hexadecadien-1-ol, acetate, a key component of the pheromone blend known as gossyplure, is characterized by the reactivity of its ester functional group and its two carbon-carbon double bonds. ias.ac.in These reactive sites allow for a variety of chemical transformations, including hydrolysis, oxidation, and reduction, which are fundamental for both structural elucidation and the synthesis of related derivatives.

Hydrolysis

The ester linkage in (Z,E)-7,11-hexadecadien-1-ol, acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding alcohol, (Z,E)-7,11-hexadecadien-1-ol, and acetic acid. This reaction is a standard transformation for acetate esters.

Base-Catalyzed Hydrolysis (Saponification):

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Hydrolysis | Sodium hydroxide (B78521) (NaOH) in aqueous ethanol, heat | (Z,E)-7,11-Hexadecadien-1-ol, Sodium acetate | Not specified | General knowledge |

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is another method to convert the acetate back to the alcohol. This reaction is typically carried out using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an aqueous organic solvent mixture to ensure miscibility. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Hydrolysis | Dilute sulfuric acid (H₂SO₄) in aqueous dioxane, heat | (Z,E)-7,11-Hexadecadien-1-ol, Acetic acid | Not specified | organic-chemistry.org |

Oxidation

The two double bonds in (Z,E)-7,11-hexadecadien-1-ol, acetate are the primary sites for oxidative reactions. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained, ranging from epoxides and diols to cleavage products.

Epoxidation:

Epoxidation involves the conversion of the double bonds into epoxide rings. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. masterorganicchemistry.com

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Room temperature | 7,8-(Z)-epoxy-11-(E)-hexadecen-1-ol, acetate and 7-(Z)-11,12-(E)-diepoxyhexadecan-1-ol, acetate | Not specified | masterorganicchemistry.com |

Oxidative Cleavage (Ozonolysis):

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.orglibretexts.org Treatment of (Z,E)-7,11-hexadecadien-1-ol, acetate with ozone (O₃) followed by a workup procedure leads to the formation of smaller carbonyl-containing fragments. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc in acetic acid, yields aldehydes, while an oxidative workup with hydrogen peroxide (H₂O₂) would yield carboxylic acids. nih.govresearchgate.net

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Ozonolysis (Reductive Workup) | 1. Ozone (O₃), Dichloromethane (CH₂Cl₂), -78 °C; 2. Dimethyl sulfide ((CH₃)₂S) | Heptan-1-al, 4-Oxo-octyl acetate | Not specified | libretexts.orgnih.gov |

| Ozonolysis (Oxidative Workup) | 1. Ozone (O₃), Dichloromethane (CH₂Cl₂), -78 °C; 2. Hydrogen peroxide (H₂O₂) | Heptanoic acid, 4-Oxo-octanoic acid acetate | Not specified |

Dihydroxylation:

The double bonds can be converted to vicinal diols (glycols) through dihydroxylation. This can be achieved using reagents like cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). These reactions typically proceed with syn-stereochemistry. nih.gov

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Dihydroxylation | Cold, dilute, alkaline Potassium permanganate (KMnO₄) | 7,8,11,12-Tetrahydroxyhexadecan-1-ol, acetate | Not specified | nih.gov |

Reduction

The double bonds in (Z,E)-7,11-hexadecadien-1-ol, acetate can be reduced to single bonds through catalytic hydrogenation. This transformation results in the formation of the saturated compound, 1-hexadecyl acetate.

Catalytic Hydrogenation:

This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction proceeds to saturate both double bonds.

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on carbon (10% Pd/C), Ethanol, Room temperature, Atmospheric pressure | 1-Hexadecyl acetate | Quantitative |

The ester group can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netscispace.com This would yield 7,11-hexadecadien-1-ol.

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| Ester Reduction | 1. Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF, 0 °C to room temperature; 2. Aqueous workup | (Z,E)-7,11-Hexadecadien-1-ol | High | researchgate.netscispace.com |

Derivatization for Analysis

Chemical derivatization is often employed to enhance the detectability and chromatographic behavior of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS). For unsaturated compounds like (Z,E)-7,11-hexadecadien-1-ol, acetate, derivatization can help to pinpoint the location of the double bonds.

Dimethyl Disulfide (DMDS) Adduct Formation:

The reaction with dimethyl disulfide (DMDS), often catalyzed by iodine, forms thioether adducts across the double bonds. The mass spectrum of these adducts provides characteristic fragmentation patterns that reveal the original positions of the double bonds.

| Reaction | Reagents & Conditions | Product(s) | Yield | Reference |

| DMDS Derivatization | Dimethyl disulfide (DMDS), Iodine (I₂) in diethyl ether, 40-50 °C | Bis(methylthio) derivatives of (Z,E)-7,11-hexadecadien-1-ol, acetate | Not specified |

Structure Activity Relationship Sar Studies of Hexadecadienyl Acetates

Impact of Stereochemical Configuration (Z,E vs. Z,Z, E,Z, E,E) on Biological Efficacy

The geometric configuration of double bonds in pheromone molecules is a critical determinant of their biological activity. The four possible stereoisomers of 7,11-hexadecadien-1-ol, acetate (B1210297)—(Z,E), (Z,Z), (E,Z), and (E,E)—can elicit vastly different behavioral and electrophysiological responses in insects.

For the pink bollworm, Pectinophora gossypiella, the natural sex pheromone, known as gossyplure, is an approximate 1:1 mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate. google.comacs.org The presence of both isomers in a specific ratio is essential for optimal attraction of male moths, indicating a synergistic relationship. google.com Field trapping studies have shown that while the individual isomers have some activity, the blend is significantly more attractive.

In contrast, for the Angoumois grain moth, Sitotroga cerealella, the primary sex pheromone is the (Z,E)-7,11-hexadecadienyl acetate isomer, also known as angoulure. google.com Research has indicated that the (Z,Z) isomer elicits no attractive response from the male moths of this species. google.com Furthermore, the presence of the (Z,Z) isomer can interfere with the attractiveness of the (Z,E) isomer, demonstrating an antagonistic effect. google.com This highlights the high degree of specificity of pheromone receptors in different species.

While comprehensive data comparing all four isomers for a single species is often limited in published literature, studies on other lepidopteran pheromones consistently underscore the importance of specific geometric configurations for biological activity.

Table 1: Reported Biological Activity of 7,11-Hexadecadien-1-ol, acetate Isomers in Different Moth Species

| Isomer | Species | Reported Activity | Reference |

| (Z,E)-7,11-Hexadecadien-1-ol, acetate | Sitotroga cerealella (Angoumois grain moth) | Primary sex pheromone (attractive) | google.com |

| (Z,Z)-7,11-Hexadecadien-1-ol, acetate | Sitotroga cerealella (Angoumois grain moth) | Inactive, can be antagonistic to the (Z,E) isomer | google.com |

| (Z,E)-7,11-Hexadecadien-1-ol, acetate & (Z,Z)-7,11-Hexadecadien-1-ol, acetate (in a blend) | Pectinophora gossypiella (Pink bollworm) | Synergistic, form the natural sex pheromone (gossyplure) | google.comacs.org |

Influence of Double Bond Position on Pheromonal Activity (e.g., C7,C11 vs. C10,C12)

The position of the double bonds within the carbon chain of a pheromone molecule is another critical factor influencing its interaction with insect olfactory receptors. Shifting the double bonds, even by a few carbon atoms, can dramatically alter or eliminate the compound's biological activity.

While direct comparative studies of C7,C11 versus C10,C12 hexadecadienyl acetates are not extensively documented for a single insect species, research on various lepidopteran pheromones has established the principle of positional isomer specificity. For instance, the sex pheromone of the carpenterworm moth, Prionoxystus robiniae, is (Z,E)-3,5-tetradecadien-1-ol acetate. researchgate.net Field studies with this species demonstrated that other positional isomers were significantly less active.

The specificity of the olfactory receptors, which are tuned to the precise spatial arrangement of the double bonds, is the basis for this phenomenon. The distance between the double bonds and their position relative to the ends of the molecule are thought to be key features for receptor recognition and binding, which in turn triggers the downstream neural signaling cascade leading to a behavioral response.

Table 2: Hypothetical Comparative Pheromonal Activity Based on General SAR Principles

| Compound | Hypothetical Relative Activity | Rationale |

| (Z,E)-7,11-Hexadecadien-1-ol, acetate | High (for receptive species) | Known natural pheromone component. |

| (Z,E)-10,12-Hexadecadien-1-ol, acetate | Low to Inactive (for species using 7,11-isomer) | Altered distance between double bonds and from the functional group would likely lead to poor receptor fit. |

Effects of Carbon Chain Length Variations on Receptor Binding and Behavioral Response

The length of the carbon backbone of a pheromone is a crucial parameter for its biological activity. Variations in chain length, even by a single carbon atom, can significantly impact the molecule's volatility, its transport to the receptor, and its binding affinity within the receptor pocket.

Generally, for a given homologous series of pheromones, there is an optimal chain length that elicits the maximum response. Shorter or longer chain analogues often exhibit reduced activity. For many moth species, C12, C14, and C16 acetates are common pheromone components.

While specific data on a wide range of chain length variations for 7,11-diene systems is limited, studies on other moth pheromones provide insight. For example, research on the turnip moth, Agrotis segetum, which uses (Z)-5-decenyl acetate, has shown that both shortening and elongating the carbon chain leads to a decrease in pheromonal activity. This suggests that the hydrophobic binding pocket of the receptor is specifically shaped to accommodate a particular chain length.

Table 3: Expected Trend in Behavioral Response to Dienyl Acetate Analogues of Varying Chain Lengths

| Compound | Carbon Chain Length | Expected Relative Behavioral Response |

| Dienyl Acetate Analogue | C14 | Lower |

| (Z,E)-7,11-Hexadecadien-1-ol, acetate | C16 | Optimal (for receptive species) |

| Dienyl Acetate Analogue | C18 | Lower |

Comparative Analysis of Functional Group Analogues (Acetates, Alcohols, Aldehydes)

The functional group at the terminus of the carbon chain is a key determinant of a pheromone's identity and activity. The three most common functional groups in lepidopteran pheromones are acetates, alcohols, and aldehydes. The interconversion between these functional groups is a common biosynthetic step in pheromone production, allowing for chemical diversity among closely related species.

In many cases, the acetate, alcohol, and aldehyde analogues of a specific pheromone can have distinct biological effects, ranging from attraction to inhibition. For example, in the case of the grass webworm Herpetogramma licarsisalis, the acetate form, (11Z,13E)-hexadecadien-1-yl acetate, is the primary attractant, while the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acts as a strong inhibitor of trap catches. nih.gov

For the pink bollworm, the acetate isomers are the primary pheromone components. The corresponding alcohols, (Z,Z)- and (Z,E)-7,11-hexadecadienol, have been shown to interfere with the normal behavioral response of males to the pheromone, with the (Z,Z)-alcohol being a more effective inhibitor. nih.gov Electroantennogram (EAG) studies on various moths have also demonstrated that receptor neurons can respond differently to acetates, alcohols, and aldehydes of the same carbon chain and unsaturation pattern. nih.govoup.com

Table 4: Comparative Biological Effects of Functional Group Analogues of Hexadecadienyl Compounds in Lepidoptera

| Functional Group | General Role in Pheromone Blends | Example Species and Effect | Reference |

| Acetate | Often the primary attractant | Herpetogramma licarsisalis: (11Z,13E)-hexadecadien-1-yl acetate is the main attractant. | nih.gov |

| Alcohol | Can be attractive, synergistic, or antagonistic | Herpetogramma licarsisalis: (11Z,13E)-hexadecadien-1-ol is a strong inhibitor. Pectinophora gossypiella: (Z,Z)- and (Z,E)-7,11-hexadecadienol interfere with attraction. | nih.govnih.gov |

| Aldehyde | Can be a primary attractant or an antagonist | Heliothis subflexa: A blend containing multiple aldehydes, alcohols, and acetates is attractive. | nih.gov |

Investigation of Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral response of an insect to a pheromone is rarely triggered by a single compound. More often, it is a specific blend of compounds in a precise ratio that elicits the full mating sequence. The interactions between the components of these blends can be synergistic, where the effect of the mixture is greater than the sum of its parts, or antagonistic, where one component inhibits the activity of another.

A prime example of synergism is the sex pheromone of the pink bollworm, Pectinophora gossypiella, which requires a blend of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate for maximal attraction. google.comacs.org Studies on communication disruption in this species have shown that both the blend (gossyplure) and the (Z,Z)-isomer alone can reduce trap catches, indicating the complexity of the behavioral response. fao.org

Antagonism is also a common phenomenon. As mentioned earlier, for the Angoumois grain moth, the (Z,Z) isomer of 7,11-hexadecadienyl acetate antagonizes the attractive effect of the (Z,E) isomer. google.com In another example, for the carpenterworm moth, the (Z,Z) isomer of 3,5-tetradecadien-1-ol acetate inhibits attraction to the active (Z,E) isomer, while the (E,E) isomer acts as a synergist. researchgate.net These interactions are crucial for maintaining reproductive isolation between closely related species that may use similar compounds in their pheromone blends.

The addition of compounds that are not part of the primary pheromone blend, such as host plant volatiles, can also have synergistic or antagonistic effects on insect behavior. mdpi.com

Table 5: Examples of Synergistic and Antagonistic Interactions in Lepidopteran Pheromone Blends

| Interaction Type | Species | Compounds Involved | Effect | Reference |

| Synergism | Pectinophora gossypiella | (Z,Z)-7,11-Hexadecadien-1-ol, acetate & (Z,E)-7,11-Hexadecadien-1-ol, acetate | The 1:1 blend is significantly more attractive than individual isomers. | google.comacs.org |

| Antagonism | Sitotroga cerealella | (Z,E)-7,11-Hexadecadien-1-ol, acetate & (Z,Z)-7,11-Hexadecadien-1-ol, acetate | The (Z,Z) isomer inhibits the attractive response to the (Z,E) isomer. | google.com |

| Synergism | Prionoxystus robiniae | (Z,E)-3,5-Tetradecadien-1-ol, acetate & (E,E)-3,5-Tetradecadien-1-ol, acetate | The (E,E) isomer enhances the attraction to the (Z,E) isomer. | researchgate.net |

| Antagonism | Prionoxystus robiniae | (Z,E)-3,5-Tetradecadien-1-ol, acetate & (Z,Z)-3,5-Tetradecadien-1-ol, acetate | The (Z,Z) isomer inhibits the attraction to the (Z,E) isomer. | researchgate.net |

Analytical Techniques for Pheromone Research and Characterization

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of (Z,E)-7,11-Hexadecadien-1-ol, acetate (B1210297). This powerful combination allows for the separation of the pheromone from complex mixtures and its subsequent identification based on its mass spectrum. In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation based on boiling points and polarity.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for (E,Z)-7,11-Hexadecadienyl acetate, which can be used for comparison and confirmation of the compound's identity. nih.gov

While the acetate functional group in (Z,E)-7,11-Hexadecadien-1-ol, acetate provides sufficient volatility and thermal stability for direct GC-MS analysis, derivatization can sometimes be employed, particularly when analyzing related compounds or metabolites. For instance, the corresponding alcohol, (Z,E)-7,11-Hexadecadien-1-ol, may be derivatized to enhance its chromatographic properties or to facilitate structural elucidation. Common derivatization techniques in pheromone research include acylation or silylation to increase volatility and improve peak shape.

The biological activity of insect pheromones is often highly dependent on their isomeric purity. For (Z,E)-7,11-Hexadecadien-1-ol, acetate, it is crucial to determine the ratio of the (Z,E) isomer to other stereoisomers, such as the (Z,Z), (E,Z), and (E,E) forms. High-resolution capillary GC columns with specific stationary phases are essential for separating these isomers. The relative abundance of each isomer is determined by integrating the peak areas in the resulting chromatogram. Commercial suppliers of this pheromone often specify a purity of greater than 95%. prayoglife.com

The determination of the precise isomeric ratio is critical as the presence of other isomers can sometimes inhibit the biological response. For example, in the case of the pink bollworm, Pectinophora gossypiella, a specific blend of (Z,E) and (Z,Z) isomers is most effective.

Electroantennography (EAG) and Single Sensillum Recordings (SSR) in Neurobiological Characterization

Single Sensillum Recordings (SSR) offer a more refined level of analysis by measuring the electrical activity of individual olfactory sensilla on the antenna. This technique allows researchers to identify specific neurons that respond to (Z,E)-7,11-Hexadecadien-1-ol, acetate and to characterize their response properties, such as sensitivity and specificity. Studies have utilized these techniques to investigate the antennal resolution of pulsed pheromone plumes in various moth species. medchemexpress.com

Advanced Spectroscopic Methods for Elucidating Molecular Structure and Conformation

While GC-MS is excellent for identification, other spectroscopic methods are vital for the complete elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon skeleton, the position of the double bonds, and the acetate group. The coupling constants between protons on the double bonds are particularly important for definitively assigning the (Z) and (E) configurations. For example, a larger coupling constant is typically observed for trans (E) protons compared to cis (Z) protons.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For (Z,E)-7,11-Hexadecadien-1-ol, acetate, characteristic absorption bands would be observed for the C=O stretch of the ester group and the C=C stretches of the alkene groups.

The combination of these spectroscopic techniques provides unambiguous structural confirmation of the synthesized or isolated pheromone.

Techniques for Monitoring Environmental Concentrations and Pheromone Release Rates

To effectively use (Z,E)-7,11-Hexadecadien-1-ol, acetate in pest management strategies, it is essential to monitor its concentration in the environment and to understand the release rates from synthetic lures.

Air Sampling: Techniques such as solid-phase microextraction (SPME) or passing air through adsorbent tubes followed by solvent extraction are used to collect airborne pheromone. The collected samples are then analyzed by GC-MS to determine the concentration.

Release Rate Measurement: The release rate from pheromone lures is a critical parameter for ensuring their efficacy and longevity in the field. This is often measured by placing the lure in a controlled airflow system and collecting the released pheromone over time. The collected pheromone is then quantified using GC. Research has shown that the trap capture of certain moth species is significantly influenced by the release rate of specific components in the pheromone blend. nih.gov

Table 1: GC-MS Data for Related Pheromone Components

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Hexadecanoic acid, methyl ester | 15.056 | Data not available in search results |

| n-Hexadecanoic acid | 15.551 | Data not available in search results |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | 16.706 | Data not available in search results |

| 11-Octadecenoic acid, methyl ester, (Z)- | 16.750 | Data not available in search results |

| Methyl stearate | 16.972 | Data not available in search results |

| Oleic Acid | 17.288 | Data not available in search results |

Data extracted from a study on Trigonella foenum-graecum seeds and is for illustrative purposes of typical GC-MS data presentation. scione.com

Table 2: Physical and Chemical Properties of (Z,E)-7,11-Hexadecadien-1-ol, acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H32O2 | nih.gov |

| Molecular Weight | 280.4 g/mol | nih.gov |

| Boiling Point | 365.7°C at 760mmHg | lookchem.com |

| Density | 0.886 g/cm³ | lookchem.com |

| Vapor Pressure | 1.55E-05 mmHg at 25°C | lookchem.com |

Environmental Fate and Degradation Dynamics

Pathways of Environmental Dissipation, including Volatilization and Atmospheric Dispersion

Once released into the environment, a primary pathway for the dissipation of (Z,E)-7,11-hexadecadien-1-ol, acetate (B1210297) is through volatilization into the atmosphere. nih.gov The rate of volatilization is influenced by environmental conditions such as temperature and air movement, as well as the formulation of the product it is applied in. asabe.org

Models have been developed to predict the release of gossyplure from controlled-release dispensers, indicating that temperature is a key factor in its volatilization rate. asabe.org The vapor pressure of gossyplure has been reported as 8.25 x 10⁻⁵ mm Hg at 25°C. nih.gov Based on this vapor pressure and its water solubility, the Henry's Law constant for gossyplure is estimated to be 1.5 x 10⁻⁴ atm-cu m/mole, which suggests that the compound is expected to volatilize from water surfaces. nih.gov

Once in the atmosphere, the dispersion of (Z,E)-7,11-hexadecadien-1-ol, acetate is governed by atmospheric conditions. It is expected to exist in both the vapor and particulate phases. nih.gov The vapor-phase of the compound will be subject to atmospheric transport and degradation processes. nih.gov The particulate-phase may be removed from the air by wet or dry deposition. nih.gov

Abiotic Degradation Mechanisms in Environmental Compartments (Photodegradation, Hydrolysis)

Abiotic degradation processes, including photodegradation and hydrolysis, contribute to the breakdown of (Z,E)-7,11-Hexadecadien-1-ol, acetate in the environment.

Photodegradation: Studies on the photodegradation of gossyplure have shown that it is not significantly susceptible to direct photolysis by sunlight. nih.govoup.com When exposed to continuous fluorescent light in an environmental chamber, the loss of gossyplure was primarily attributed to volatilization rather than photodegradation. nih.gov However, in the atmosphere, vapor-phase gossyplure is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for the cis-isomer (Z-isomer) due to this reaction is approximately 3 hours. nih.gov The trans-isomer (E-isomer) is estimated to have an even shorter atmospheric half-life of about 1 hour under similar conditions. nih.gov The interaction with soil components can modify the absorption and emission profiles of pesticides, potentially influencing their photodegradation rates and mechanisms. nih.gov

Hydrolysis: As an ester, (Z,E)-7,11-Hexadecadien-1-ol, acetate can undergo hydrolysis, breaking down into its corresponding alcohol and acetic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. While specific hydrolysis rate data for the (Z,E)-isomer under various environmental conditions are not readily available, the process is a recognized degradation pathway for acetate esters.

Biotic Transformation and Microbial Degradation in Soil and Water Matrices

Biotic processes, particularly microbial degradation, play a significant role in the transformation of (Z,E)-7,11-Hexadecadien-1-ol, acetate in soil and water.

In Soil: Gossyplure has been found to have a relatively short half-life in soil. One study reported a half-life of approximately one day at 32°C. oup.com This rapid degradation suggests that microbial activity is a key factor in its dissipation from soil environments. Based on an estimated Koc value of 2.5 x 10⁺⁴, gossyplure is expected to be immobile in soil, meaning it is likely to remain in the upper soil layers where microbial activity is highest. nih.gov While specific microorganisms responsible for the degradation of (Z,E)-7,11-Hexadecadien-1-ol, acetate have not been extensively documented, the general process of pesticide degradation in soil is well-established to be carried out by a diverse range of soil bacteria and fungi. uliege.benih.gov

In Water: In aquatic environments, gossyplure also undergoes degradation. A reported half-life in water is approximately 7 days. oup.com The loss from water is attributed to a combination of volatilization and degradation. nih.gov The degradation in water is likely facilitated by microbial populations present in the water column and sediment.

Environmental Fate Parameters of Gossyplure

| Parameter | Value | Environmental Compartment | Source |

|---|---|---|---|

| Vapor Pressure | 8.25 x 10⁻⁵ mm Hg at 25°C | Atmosphere | nih.gov |

| Henry's Law Constant | 1.5 x 10⁻⁴ atm-cu m/mole (estimated) | Water/Atmosphere | nih.gov |

| Atmospheric Half-life (vapor-phase, vs. OH radicals) | ~3 hours (Z-isomer), ~1 hour (E-isomer) | Atmosphere | nih.gov |

| Soil Half-life | ~1 day at 32°C | Soil | oup.com |

| Water Half-life | ~7 days | Water | oup.com |

| Soil Adsorption Coefficient (Koc) | 2.5 x 10⁺⁴ (estimated) | Soil | nih.gov |

Identification and Environmental Significance of Degradation Products

The primary degradation product of gossyplure in the environment has been identified as a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol. oup.com This indicates that the initial step in the degradation pathway is the hydrolysis of the acetate ester to the corresponding alcohol.

The environmental significance of this degradation product, (Z,E)-7,11-hexadecadien-1-ol, is that it is also a known semiochemical for some insect species. pherobase.com The subsequent fate of this alcohol in the environment would involve further degradation, likely through oxidation of the alcohol group and breakdown of the hydrocarbon chain by microbial action. The ultimate mineralization of the compound would result in the formation of carbon dioxide and water. The intermediate degradation products are generally expected to be less persistent than the parent compound.

Research Advancements and Future Perspectives in Pheromone Science

Utility as a Model Compound in Fundamental Organic and Biological Chemistry Research

(Z,E)-7,11-Hexadecadien-1-ol, acetate (B1210297) serves as a valuable model compound in both organic and biological chemistry research due to its specific structure and potent biological activity. Its synthesis and reactions provide a platform for investigating chemical methodologies and reaction mechanisms.

In Organic Chemistry, the synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate and its related isomers is a subject of study for developing stereoselective synthetic routes. google.comresearchgate.net The presence of two double bonds with specific (Z,E) geometry presents a challenge that drives innovation in synthetic strategies, such as those employing Wittig reactions or thermal Claisen rearrangements. researchgate.net Furthermore, the compound's functional groups allow it to be used in studying fundamental chemical reactions. For instance, it can undergo oxidation to produce hexadecadienoic acid or be reduced to form hexadecan-1-yl acetate, providing clear models for these transformations.

In Biological Chemistry, the compound is central to research on the mechanisms of insect olfaction and behavior. The interaction between the pheromone molecule and specific olfactory receptors on the antennae of male moths is a key area of study. This process triggers a cascade of neural responses that lead to specific behaviors like wing fanning and attraction to the pheromone source. nih.gov Research has even delved into the genetic basis of male moth response to this pheromone, using artificial selection to increase the duration of wing fanning behavior, which demonstrated a realized heritability of 0.16 ± 0.02. nih.gov

Methodological Innovations in Semiochemical Delivery Systems for Research Applications

The effective use of (Z,E)-7,11-Hexadecadien-1-ol, acetate in research and pest management hinges on the development of sophisticated delivery systems that ensure a controlled and prolonged release of this volatile compound. cotton.org These systems are designed to protect the sensitive molecule from environmental degradation by factors like UV light and oxygen.

Development and Characterization of Controlled-Release Formulations

A variety of controlled-release formulations have been developed and characterized to optimize the dispersal of gossyplure. These formulations are critical for maintaining an effective concentration of the pheromone in the field over an extended period. Innovations include:

Sprayable Formulations: These offer ease of application over large areas via ground or aerial equipment. cotton.orggoogle.com Examples include microcapsules with polymer film membranes, paraffin (B1166041) emulsions, and specialized products like SPLAT PBW®, which is a sprayable, long-lasting formulation. usda.gov Another commercial sprayable product, Decoy PBW®, consists of bead-like particles containing the active ingredient. cotton.org

Aqueous Suspensions: Research has explored microcapsules with polyamide or gelatin walls suspended in water, which can be sprayed onto crops. google.com

Attract-and-Kill Formulations: An advancement on simple mating disruption, these formulations, such as SPLAT PBW A&K, combine the pheromone with an insecticide. usda.govcabidigitallibrary.org The pheromone attracts the pest, which is then eliminated upon contact with the killing agent. sci-hub.box

The release rates from these formulations are a critical parameter studied in their development. Researchers use methods like the mini-airflow apparatus with radiolabeled pheromones to measure the emission rates and ensure they fall within predetermined effective limits. nih.gov

Engineering of Polymeric Matrices and Dispenser Technologies

Hand-applied dispensers incorporating (Z,E)-7,11-Hexadecadien-1-ol, acetate into a solid matrix are a cornerstone of its application technology. The choice of material significantly impacts the release rate of the pheromone. usda.gov

| Dispenser Type | Matrix Material(s) | Description | Research Findings |

| Hollow Fibers | Polymeric Capillaries | Open-ended capillaries from which the pheromone volatilizes. A common technology for gossyplure release. | Release rates can vary; used in early and ongoing mating disruption strategies. google.comnih.gov |

| PB-Ropes / Twist-on Spirals | Polymeric | Hand-applied ropes or spirals twisted onto plant stems, providing a high rate of pheromone release over a specific period. cabidigitallibrary.orgresearcherslinks.com | Significantly reduce moth catches in traps and lower boll infestation compared to untreated areas. researcherslinks.com |

| Polymer Bands | Polymer | Controlled-release bands that are manually applied to crops. | An example is the "Frustrate PBW Bands" in a sprayable formulation. |

| Rubber Septa | Red Rubber | Common, low-cost dispensers used in pheromone traps for monitoring. | Release rates are influenced by temperature and field aging. nih.govsenescyt.gob.ec |

| Plastic Dispensers | PVC, PVC-resin | Molded plastic dispensers containing the pheromone. | Offer different release kinetics compared to other matrix types. usda.gov |

| Microsponge | Polymethacrylates, Polyvinyl Chlorides | A sprayable formulation where the pheromone is loaded into microscopic spherical particles. | A novel system conducive to the effective release of Gossyplure; compatible with standard application equipment. cotton.org |

These technologies have moved from labor-intensive, hand-applied dispensers to more efficient sprayable formulations, reducing application time and costs. google.comusda.gov

Contributions to Ecologically-Based Integrated Pest Management Research Strategies

(Z,E)-7,11-Hexadecadien-1-ol, acetate is a key component in Integrated Pest Management (IPM) programs for cotton, primarily targeting the pink bollworm. senescyt.gob.ec Its species-specificity makes it an environmentally friendly alternative to broad-spectrum insecticides, as it does not harm non-target organisms, including beneficial insects. usda.gov

The primary IPM research strategies involving this pheromone are:

Monitoring: Pheromone-baited traps are a fundamental tool for detecting the presence and estimating the population density of pests like P. gossypiella. researcherslinks.commdpi.com This data allows growers to make informed decisions about the timing of control measures. mdpi.com Research has shown that trap type (e.g., Delta vs. Funnel) and placement height can significantly affect capture rates. mdpi.com

Mating Disruption: This is one of the most successful applications of the pheromone. cabidigitallibrary.org By permeating the air with a high concentration of synthetic pheromone from dispensers like PB-Ropes or sprayable formulations, male moths are confused and unable to locate females for mating. researcherslinks.com This leads to reduced oviposition and a long-term decrease in the pest population. researcherslinks.comsenescyt.gob.ec

Mass Trapping: This technique involves deploying a large number of pheromone traps to capture a significant portion of the male moth population, thereby reducing mating success. senescyt.gob.ec Studies have shown that pheromone traps are significantly more effective at capturing P. gossypiella males than light traps. senescyt.gob.ec

These pheromone-based strategies are crucial components of area-wide IPM programs that have led to the successful management and even eradication of the pink bollworm in certain regions. mdpi.com

Emerging Research Areas in Pheromone-Guided Insect Population Management

Research continues to evolve, seeking more effective and efficient ways to use (Z,E)-7,11-Hexadecadien-1-ol, acetate for population management.

Lure-and-Kill (or Attract-and-Kill): This strategy represents a significant advancement over mating disruption. Instead of just confusing the males, this technique attracts them to a source that also contains a small amount of insecticide, killing them upon contact. sci-hub.boxcabidigitallibrary.org This method can be more effective than mating disruption, especially in high-density populations, and reduces the total amount of insecticide needed compared to conventional spraying. sci-hub.boxcabidigitallibrary.org

Advanced Sprayable Formulations: The development of formulations like SPLAT (Specialized Pheromone and Lure Application Technology) is an active area of research. usda.gov These formulations aim to create long-lasting, weather-resistant dollops that can be applied aerially, improving the efficiency and cost-effectiveness of pheromone applications, particularly for large-scale eradication programs. usda.gov

AI-Enabled Monitoring: A cutting-edge development in pest management involves integrating artificial intelligence with pheromone traps. coherentmarketinsights.com These systems use on-trap cameras and machine-learning algorithms to automatically identify and count captured pests, transmitting real-time data to farmers. This technology offers improved monitoring accuracy and reduces labor costs. coherentmarketinsights.com

Interdisciplinary Approaches Integrating Chemistry, Biology, and Ecology in Pheromone Studies

The study and application of (Z,E)-7,11-Hexadecadien-1-ol, acetate is inherently interdisciplinary, requiring the combined expertise of chemists, biologists, and ecologists.

Chemistry: Organic chemists focus on the identification, characterization, and synthesis of the pheromone. google.com This includes developing economically viable and scalable synthetic routes to produce the large quantities of Gossyplure needed for field applications. cotton.orgherts.ac.uk

Biology: Biologists and entomologists investigate the compound's effect on insect behavior and physiology. nih.gov This includes electrophysiological studies to understand how antennal receptors detect the pheromone and behavioral bioassays to determine the precise blend and concentration that elicits the strongest attraction. nih.gov

Ecology: Ecologists apply this chemical and biological knowledge in the field. They design and implement IPM strategies, studying population dynamics, the interaction of the pest with its environment, and the impact of pheromone applications on the wider ecosystem. senescyt.gob.ecmdpi.com The development of effective monitoring and control programs, like the successful eradication of the pink bollworm from the US, is a testament to the success of this integrated approach. mdpi.com

This synergistic relationship, from molecule synthesis to field application, underscores the necessity of an interdisciplinary framework for advancing pheromone science and developing sustainable pest management solutions.

Q & A

What are the validated methods for synthesizing (Z,E)-7,11-Hexadecadien-1-ol acetate in laboratory settings, and how can isomer purity be ensured?

Basic Research Focus :

The compound is typically synthesized via enzymatic or chemical esterification of (Z,E)-7,11-Hexadecadien-1-ol with acetic anhydride. Evidence from yeast-based pheromone production (e.g., using desaturases and fatty acyl-CoA reductases) suggests enzymatic pathways can achieve stereochemical specificity . For chemical synthesis, inert conditions and catalysts like DMAP (4-dimethylaminopyridine) are used to minimize isomerization.

Advanced Methodological Consideration :

To ensure isomer purity, GC-MS with chiral columns (e.g., β-cyclodextrin-based phases) or NMR spectroscopy (analyzing coupling constants for double-bond geometry) are critical . Recent studies recommend coupling synthetic steps with inline FTIR monitoring to track esterification progress and detect byproducts .

How can thermodynamic properties such as vaporization enthalpy (ΔvapH°) and phase behavior inform experimental design for this compound?

Basic Research Focus :

ΔvapH° values (e.g., ~89.1 kJ/mol for analogous acetates) help design distillation or purification protocols. Phase change data (e.g., melting/boiling points) are essential for storage and handling. For instance, evidence from NIST indicates that similar compounds degrade above 200°C, necessitating vacuum distillation below this threshold .

Advanced Methodological Consideration :

Computational methods like COSMO-RS can predict solubility parameters and partition coefficients, aiding solvent selection for extraction or chromatography. Experimental validation via differential scanning calorimetry (DSC) is recommended to detect polymorphic transitions or decomposition .

What analytical techniques are most effective for resolving structural ambiguities in (Z,E)-7,11-Hexadecadien-1-ol acetate, particularly regarding double-bond geometry?

Basic Research Focus :

GC-MS with polar capillary columns (e.g., DB-Wax) resolves positional isomers, while tandem MS (MS/MS) differentiates geometric isomers via fragmentation patterns . IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence, confirming successful acetylation .

Advanced Methodological Consideration :

Advanced NMR techniques, such as ¹H-¹H COSY and NOESY, are critical for assigning double-bond configurations. For example, NOE correlations between protons on C7 and C11 can confirm the (Z,E) configuration . High-resolution mass spectrometry (HRMS) with electron ionization further validates molecular formula .